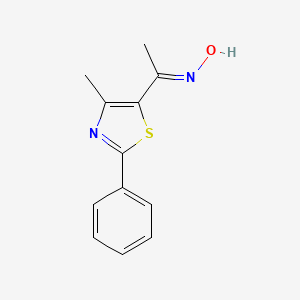
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.275 g/mol . It is also known by several synonyms, including 4-methyl-2-phenyl-1,3-thiazol-5-yl methanol, 4-methyl-2-phenylthiazol-5-yl methanol, and 4-methyl-2-phenyl-5-thiazolemethanol .
Synthesis Analysis
The synthesis of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” involves the reaction of the ethyl ester with lithium aluminium tetrahydride in tetrahydrofuran at 0°C for 1.5 hours under an inert atmosphere . The reaction mixture is then quenched by the careful addition of water, followed by ethyl acetate and anhydrous sodium sulfate .Molecular Structure Analysis
The molecular structure of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be represented by the SMILES notation: CC1=C(SC(=N1)C2=CC=CC=C2)CO .Aplicaciones Científicas De Investigación
- Antimicrobial Activity : Researchers have explored the antimicrobial potential of this compound. Its unique thiazole ring and phenyl group may contribute to inhibiting bacterial growth or fungal infections .
- Anticancer Properties : Investigating its effects on cancer cells could lead to novel chemotherapeutic agents. The oxime moiety might play a role in targeting specific pathways .
- Catalyst Ligand : The thiazole ring can serve as a ligand in transition metal-catalyzed reactions. Researchers have used it to promote various transformations, such as C–C bond formation or asymmetric synthesis .
- Photoluminescent Materials : The compound’s aromatic system and sulfur-containing heterocycle make it interesting for designing luminescent materials. Researchers explore its potential in organic light-emitting diodes (OLEDs) or sensors .
- Enzyme Inhibition : Investigating its interaction with enzymes (e.g., cholinesterases) could provide insights into enzyme inhibition mechanisms. This knowledge is valuable for drug design and understanding biological processes .
- Pollutant Detection : The compound’s reactivity and functional groups make it suitable for detecting environmental pollutants. Researchers have explored its use in sensors for heavy metals or organic contaminants .
- Metabolite Identification : Understanding how the body metabolizes this compound is crucial. Researchers analyze its metabolic pathways and potential bioactivation or detoxification routes .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science
Biochemical Studies
Environmental Chemistry
Pharmacokinetics and Metabolism
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQISPQROQJHEJE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

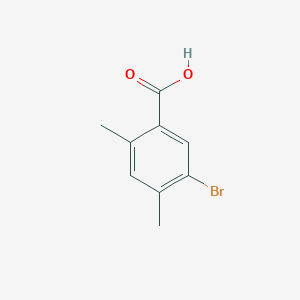
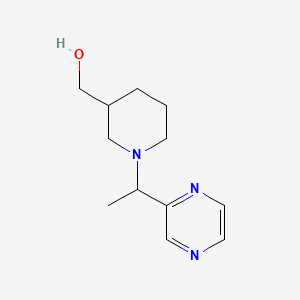
![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)
![5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2718254.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)


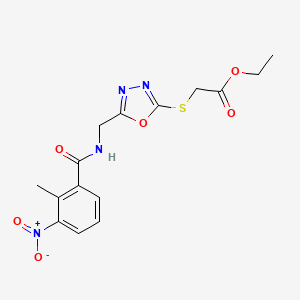
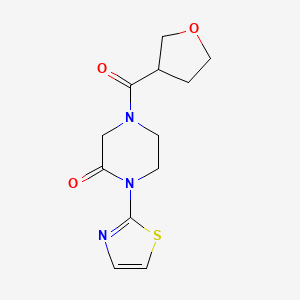
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)
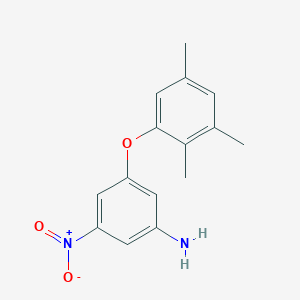
![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)